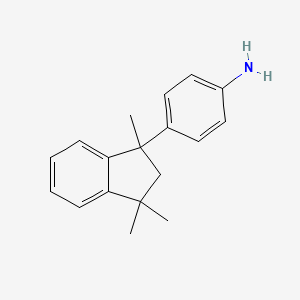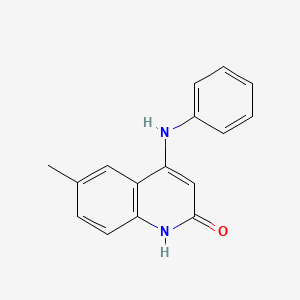
2-((1,3-Dioxoisoindolin-2-yl)amino)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,3-Dioxoisoindolin-2-il)amino)etilo acetato es un compuesto químico con la fórmula molecular C12H11NO4 y un peso molecular de 233,22 g/mol . Este compuesto se caracteriza por la presencia de un núcleo isoindolínico y grupos carbonilo en las posiciones 1 y 3, lo que lo convierte en un miembro de los heterociclos N-isoindolina-1,3-diona . Se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((1,3-Dioxoisoindolin-2-il)amino)etilo acetato típicamente involucra la reacción de condensación de una amina primaria aromática con un derivado de anhídrido maleico . Esta reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. Los reactivos utilizados en esta reacción incluyen furfural, dimetilhidracina y maleimidas, que ayudan a lograr rendimientos moderados a sobresalientes (41–97%) .
Métodos de producción industrial
En entornos industriales, la producción de 2-((1,3-Dioxoisoindolin-2-il)amino)etilo acetato puede implicar síntesis a gran escala utilizando condiciones de reacción similares a las empleadas en entornos de laboratorio. El proceso se optimiza para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
2-((1,3-Dioxoisoindolin-2-il)amino)etilo acetato experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución . Estas reacciones se facilitan por la presencia de grupos funcionales reactivos dentro del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de 2-((1,3-Dioxoisoindolin-2-il)amino)etilo acetato incluyen agentes oxidantes, agentes reductores y nucleófilos . Las condiciones de reacción se controlan cuidadosamente para asegurar la transformación deseada del compuesto.
Principales productos
Los principales productos formados a partir de las reacciones de 2-((1,3-Dioxoisoindolin-2-il)amino)etilo acetato dependen de las condiciones de reacción específicas y los reactivos utilizados. Estos productos a menudo retienen la estructura central isoindolínica mientras incorporan nuevos grupos funcionales .
Aplicaciones Científicas De Investigación
2-((1,3-Dioxoisoindolin-2-il)amino)etilo acetato tiene una amplia gama de aplicaciones de investigación científica :
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como intermedio en la preparación de diversos compuestos químicos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo su papel como inhibidor de enzimas y sus interacciones con macromoléculas biológicas.
Medicina: Se está investigando su potencial aplicación terapéutica, incluyendo su uso en el desarrollo de fármacos y como agente farmacológico.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-((1,3-Dioxoisoindolin-2-il)amino)etilo acetato involucra su interacción con objetivos moleculares y vías específicas . Los efectos del compuesto están mediados a través de su unión a enzimas y receptores, lo que lleva a la modulación de su actividad. Los objetivos moleculares y vías específicos involucrados varían según la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
2-((1,3-Dioxoisoindolin-2-il)amino)etilo acetato se puede comparar con otros compuestos similares, tales como:
- Etil 2-(1,3-Dioxoisoindolin-2-il)acetato
- Etil 2-((1,3-Dioxoisoindolin-2-il)oxi)acetato
- Etil 2-[2-(1,3-Dioxoisoindolin-2-il)acetamido]acetato
Estos compuestos comparten la estructura central isoindolínica pero difieren en sus grupos funcionales y propiedades químicas específicas. La singularidad de 2-((1,3-Dioxoisoindolin-2-il)amino)etilo acetato radica en sus grupos funcionales específicos, que confieren reactividad y aplicaciones distintas .
Propiedades
Fórmula molecular |
C12H12N2O4 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
2-[(1,3-dioxoisoindol-2-yl)amino]ethyl acetate |
InChI |
InChI=1S/C12H12N2O4/c1-8(15)18-7-6-13-14-11(16)9-4-2-3-5-10(9)12(14)17/h2-5,13H,6-7H2,1H3 |
Clave InChI |
BPLWKGWYQCQFBH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCNN1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)




![3-Benzyl-3,7-diazaspiro[5.6]dodec-10-ene](/img/structure/B11861393.png)




![6-Fluoro-1-methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B11861417.png)

![2-Phenyl-1,4-dihydrochromeno[4,3-b]pyrrole](/img/structure/B11861436.png)
